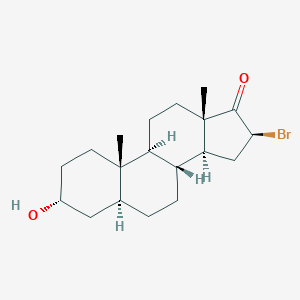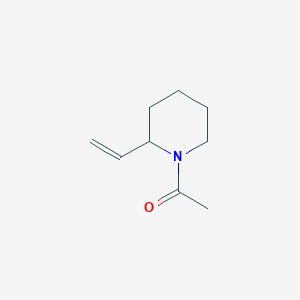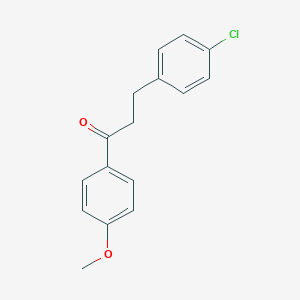
3-(4-Chlorophenyl)-4'-methoxypropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(4-Chlorophenyl)-4'-methoxypropiophenone and related compounds involves multiple steps, including the use of 2-chloro-5-methylphenol methylation, oxidation, reduction, and Newman-Kwart rearrangement processes. For instance, a pathway for the synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) has been presented, highlighting its importance as a precursor for further synthesis of alkylsulfonyl-DDE derivatives (Cantillana, Sundström, & Bergman, 2009).
Molecular Structure Analysis
Molecular structure and spectroscopic data have been obtained from DFT calculations, revealing optimized geometry, vibrational spectra, and fundamental vibrations. Molecular parameters such as bond lengths and angles have been calculated, along with intramolecular charge transfer analyses. Studies also include molecular electrostatic potential (MEP), HOMO - LUMO, Fukui functions, RDG, and ELF analyses (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Chemical Reactions and Properties
Chemical reactions involving 3-(4-Chlorophenyl)-4'-methoxypropiophenone showcase its reactivity and potential for forming various derivatives. For example, reactions with aryl bromides in the presence of a palladium catalyst lead to multiple arylation through successive C-C and C-H bond cleavages, yielding 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).
Wissenschaftliche Forschungsanwendungen
1. Synthesis of a New [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivative
- Application Summary : This compound was synthesized as a potential anti-Toxoplasma gondii agent. Toxoplasmosis is a common parasitic infectious disease that occurs all over the world .
- Methods of Application : The compound was synthesized from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide using dimethyl acetylenedicarboxylate as a thia-Michael reaction acceptor .
- Results or Outcomes : The new compound was characterized by IR, 1H and 13C NMR spectroscopy methods .
2. 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole
- Application Summary : This compound is used in scientific research for its wide range of applications, including drug discovery, material synthesis, and biological studies.
- Methods of Application : Detailed information on its properties, synthesis, or biological activity is not readily available.
- Results or Outcomes : The presence of functional groups like Chlorophenyl, Nitrobenzyl and the Oxy linkage in this compound suggests potential areas for investigation.
3. Synthesis of 1, 3, 5-trisubstituted-4,5-dihydro-1
- Application Summary : This compound has been used as a metal ion fluorescent probe with excellent selectivity for Ag+ detection .
- Methods of Application : The crystal structure of the compound was presented and formed racemic crystals .
- Results or Outcomes : The compound showed excellent selectivity for Ag+ detection .
4. Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The specific methods of application vary depending on the specific indole derivative and its intended use .
- Results or Outcomes : The presence of functional groups like Chlorophenyl in these compounds suggests potential areas for investigation .
5. Synthesis of (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate
- Application Summary : This compound has been synthesized via a one-pot sequential strategy under sonication .
- Methods of Application : The single crystal has been investigated using X-ray diffraction analysis .
- Results or Outcomes : Hydrogen bonding between C–H···O and C–H···N produces a layer structure in the crystal .
6. 3-(4-Chlorophenyl)propionic Acid
- Application Summary : This compound is a simple organic compound that can be used as a building block in various chemical syntheses .
- Methods of Application : The specific methods of application vary depending on the specific synthesis .
- Results or Outcomes : The outcomes depend on the specific synthesis .
7. Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The specific methods of application vary depending on the specific indole derivative and its intended use .
- Results or Outcomes : The presence of functional groups like Chlorophenyl in these compounds suggests potential areas for investigation .
8. Synthesis of 3-(4-Chlorophenyl)-[1, 2, 3] Oxadiazol-3-ium-5-Olate
- Application Summary : This compound was synthesized under ultrasonication and tested for in-vitro anticancer evaluation against human tumor cell lines .
- Methods of Application : The compound was synthesized under ultrasonication by formylation of 3-(4-chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate .
- Results or Outcomes : The compound showed activity against CNS, renal, non-small cell lung, leukemia human tumor cell lines .
9. 3-(4-Chlorophenyl)propionic Acid
- Application Summary : This compound is a simple organic compound that can be used as a building block in various chemical syntheses .
- Methods of Application : The specific methods of application vary depending on the specific synthesis .
- Results or Outcomes : The outcomes depend on the specific synthesis .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTZYDKQZYEMDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426785 |
Source


|
| Record name | 3-(4-CHLOROPHENYL)-4'-METHOXYPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4'-methoxypropiophenone | |
CAS RN |
111302-55-7 |
Source


|
| Record name | 3-(4-CHLOROPHENYL)-4'-METHOXYPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

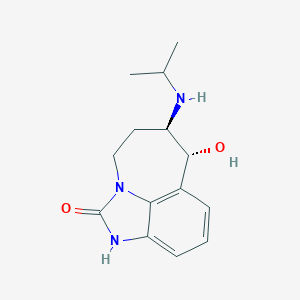
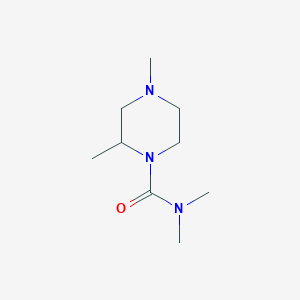
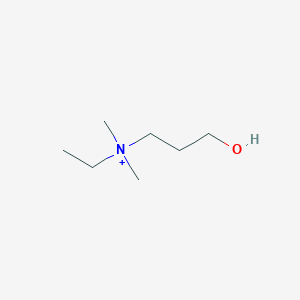
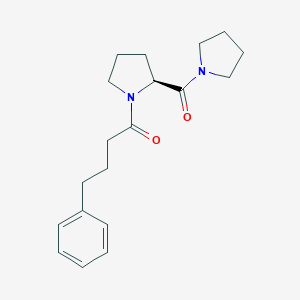
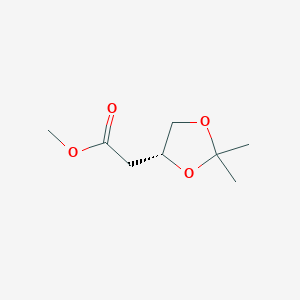
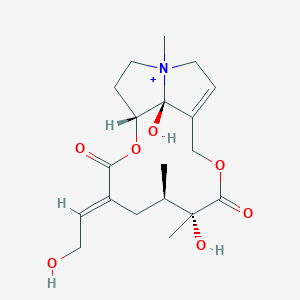
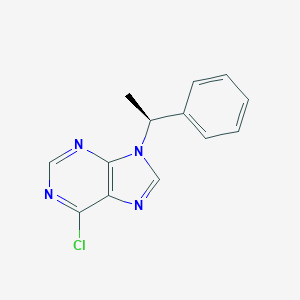
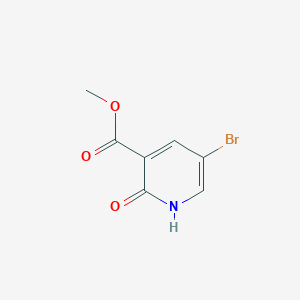
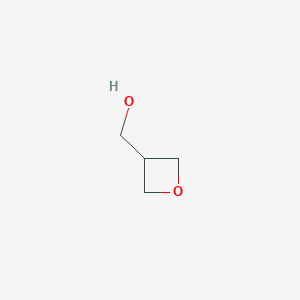
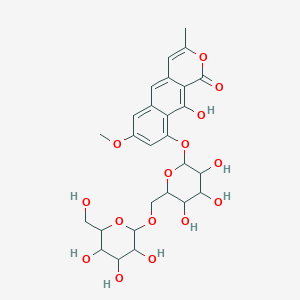
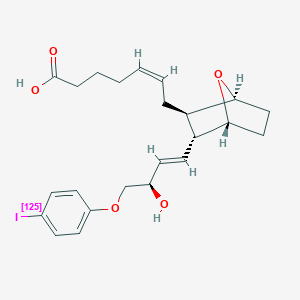
![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)
